N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide
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Overview
Description
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide is a compound that belongs to the class of nitrogen-containing fused heterocyclic compounds. These compounds are known for their significant pharmacological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyrimidine core is a common structural motif in various bioactive molecules, making this compound of particular interest in drug development and other scientific research fields .
Mechanism of Action
Target of Action
The primary targets of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide are likely to be cancer cells, specifically those with KRAS G12C mutations . This compound is part of a class of drugs known as targeted covalent inhibitors (TCIs), which are designed to bind covalently to their targets and inhibit their function .
Mode of Action
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide interacts with its targets by forming a covalent bond, which is a strong type of chemical bond where atoms share electron pairs . This interaction results in the inhibition of the target’s function, which in the case of cancer cells, can lead to cell death .
Biochemical Pathways
Given its target, it is likely that it affects pathways related to cell growth and proliferation . The inhibition of these pathways can lead to the death of cancer cells .
Pharmacokinetics
The compound’s bioavailability, or the extent to which it is absorbed and able to exert its effects, is an important factor in its efficacy .
Result of Action
The result of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide’s action is the inhibition of cancer cell growth and proliferation . This can lead to the death of cancer cells, thereby reducing the size of tumors and potentially leading to the remission of the disease .
Action Environment
The action of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can also impact the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and enolizable C–H activated acidic compounds in the presence of sodium carbonate . This method provides mild reaction conditions and moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound often focus on green chemistry approaches to minimize environmental impact. Catalysts such as gold nanoparticles have been used to enhance the efficiency of the synthesis . These methods aim to produce the compound in large quantities while maintaining high purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative .
Scientific Research Applications
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Imidazo[1,2-a]pyrazine derivatives
- Imidazo[1,2-a]pyrimidine-based pyran analogs
Uniqueness
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide is unique due to its specific structural features and the presence of both the imidazo[1,2-a]pyrimidine core and the nitrobenzamide group. This combination enhances its biological activity and makes it a valuable compound for various scientific research applications .
Biological Activity
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H18N8O
- Molecular Weight : 410.431 g/mol
- IUPAC Name : this compound
The structure includes an imidazo[1,2-a]pyrimidine moiety, which is known for its bioactive properties, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound often act as inhibitors of various kinases and enzymes involved in signaling pathways associated with cancer and autoimmune diseases. For example, imidazo[1,2-a]pyridine derivatives have been highlighted for their ability to inhibit Bruton’s tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling and is implicated in several malignancies and inflammatory conditions .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against specific targets:
- ENPP1 Inhibition : Similar imidazo derivatives have shown potent inhibition of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is involved in the regulation of immune responses. Compounds exhibiting IC50 values as low as 5.70 nM have been reported .
- Kinase Inhibition : The compound's structure suggests potential interactions with various kinases, making it a candidate for further studies aimed at developing targeted therapies for cancers.
Case Studies
- Antitumor Activity : A study on related compounds demonstrated that they could enhance the efficacy of anti-PD-1 antibodies in murine models. The combination treatment led to a tumor growth inhibition rate of 77.7%, indicating a promising avenue for cancer therapy .
- Autoimmune Disease Models : Research has indicated that similar imidazo derivatives can modulate immune responses effectively, suggesting potential applications in treating autoimmune diseases characterized by aberrant B-cell activation .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c25-18(14-5-2-7-16(11-14)24(26)27)21-15-6-1-4-13(10-15)17-12-23-9-3-8-20-19(23)22-17/h1-12H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVJPXBUJAZCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.